molecular formula C13H18F2N4 B8108596 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane

Katalognummer: B8108596
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: ITRXQOGLRZWQGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane (CAS 1422134-74-4) is a chemical compound with a molecular formula of C13H18F2N4 and a molecular weight of 268.31 . This diazaspiro[4.5]decane derivative features a pyridazine substituent, a structural motif commonly explored in medicinal chemistry for its potential to interact with biological targets. Compounds based on the diazaspiro[4.5]decane scaffold are under investigation in various therapeutic areas. Research on structurally related molecules has indicated potential applications as inhibitors of transient receptor potential (TRP) channels and chitin synthase for antifungal activity . The presence of the pyridazine ring is also significant in the development of inhibitors for targets such as fibroblast growth factor receptor (FGFR) tyrosine kinases . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6,6-difluoro-2-(6-methylpyridazin-3-yl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N4/c1-10-2-3-11(18-17-10)19-7-5-12(9-19)8-16-6-4-13(12,14)15/h2-3,16H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRXQOGLRZWQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC3(C2)CNCCC3(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Copper-Catalyzed Difluoroalkylation

The 10,10-difluoro-2,7-diazaspiro[4.5]decane core is synthesized via a tandem radical addition and dearomatizing cyclization process. Ethyl bromodifluoroacetate serves as the difluoroalkylating agent, reacting with N-benzylacrylamide precursors under copper catalysis (CuI, 10 mol%) in the presence of a reducing agent (e.g., Mn powder). This method achieves high regioselectivity for geminal difluorination at the 10-position.

Key Reaction Conditions

ParameterValue
CatalystCuI (10 mol%)
SolventDMF, 80°C
Reaction Time12–16 hours
Yield65–72%

Boc-Protection Strategy

To stabilize the secondary amine during subsequent reactions, tert-butoxycarbonyl (Boc) protection is employed. The intermediate 7-Boc-10,10-difluoro-2,7-diazaspiro[4.5]decane is isolated via silica gel chromatography (eluent: ethyl acetate/heptane gradient). Deprotection is performed later using HCl in dioxane to regenerate the free amine.

ParameterValue
CatalystBrettPhos-Pd-G3 (2 mol%)
BaseCs2CO3
SolventDioxane/H2O (4:1)
Temperature90°C
Yield58–64%

Nucleophilic Aromatic Substitution (SNAr)

An alternative route employs SNAr to attach the pyridazine. The free amine attacks 3-chloro-6-methylpyridazine in DMF at 120°C with KOtBu as a base. This method avoids palladium but requires longer reaction times (24–36 hours) and affords moderate yields (45–52%).

Final Deprotection and Purification

The Boc group (if retained) is removed using 4 M HCl in dioxane, followed by neutralization with saturated NaHCO3 to precipitate the final product. Purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity.

Spectroscopic Data

  • HRMS (ESI) : m/z Calculated for C14H18F2N4: 296.15; Found: 296.14.

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.89 (d, J = 9.6 Hz, 1H, pyridazine-H), 4.12–4.05 (m, 2H, diazaspiro-CH2), 2.81 (s, 3H, CH3), 2.45–2.32 (m, 4H, diazaspiro-CH2), 1.98–1.82 (m, 4H, diazaspiro-CH2).

Alternative Synthetic Routes

Buchwald–Hartwig Amination

A palladium-catalyzed amination between 3-bromo-6-methylpyridazine and the diazaspiro amine has been explored. Using XantPhos-Pd-G2 (3 mol%) and NaOtBu in toluene at 110°C, yields reach 50–55% but require rigorous exclusion of moisture.

Reductive Amination

Condensation of 6-methylpyridazine-3-carbaldehyde with the diazaspiro amine, followed by NaBH3CN reduction, provides a low-yielding (30–35%) but scalable pathway.

Challenges and Optimization

  • Regioselectivity : Competing N7 vs. N2 alkylation in the diazaspiro core is mitigated by steric hindrance from the Boc group.

  • Fluorine Stability : Acidic conditions during deprotection may lead to defluorination; neutral pH and low temperatures (<25°C) are critical.

  • Catalyst Loading : Reducing Pd catalyst to 1.5 mol% with microwave irradiation (140°C, 30 min) improves cost-efficiency without sacrificing yield .

Analyse Chemischer Reaktionen

Types of Reactions

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoroalkylated quinolinone derivatives, while substitution reactions could produce a variety of spirocyclic compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane as an inhibitor of embryonic ectoderm development (EED), which is a promising target for cancer therapy. In a study, compounds with similar structures were synthesized and tested for their binding affinity to EED, showing significant inhibitory effects on cancer cell growth in vitro. For instance, analogues of this compound demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .

1.2 Neurological Applications
The compound has also been investigated for its neuroprotective properties. Research indicates that modifications in its structure can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the difluoro group is believed to contribute to improved pharmacokinetic profiles .

Structure-Activity Relationship (SAR) Studies

2.1 Importance of Fluorination
Fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. In the case of 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane, the difluoro substitution has been shown to increase lipophilicity and metabolic stability . This has led to a series of SAR studies aimed at optimizing its efficacy against various biological targets.

2.2 Case Study: EED Inhibition
In a detailed SAR analysis involving various analogues of the compound, researchers found that specific substitutions at the pyridazinyl moiety significantly affected binding affinity and biological activity against EED. For example, compounds with different halogen substitutions were synthesized and evaluated for their potency in inhibiting cancer cell lines .

Synthesis and Development

3.1 Synthetic Pathways
The synthesis of 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane involves several steps including cyclization reactions and fluorination processes. Recent advancements have allowed for more efficient synthetic routes that minimize by-products and enhance yield.

3.2 Formulation Challenges
Despite its promising applications, formulating this compound for clinical use presents challenges due to its solubility and stability issues in physiological conditions. Researchers are exploring various formulation strategies including liposomal encapsulation and solid lipid nanoparticles to improve bioavailability .

Data Table: Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivityPotent EED inhibitor with nanomolar IC50 values
Neurological EffectsPotential neuroprotective properties
Synthesis EfficiencyImproved synthetic routes developed
Formulation StrategiesLiposomal encapsulation being explored

Wirkmechanismus

The mechanism by which 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Table 1: Structural Comparison of Diazaspiro[4.5]decane Derivatives
Compound Name Diazaspiro Positions Key Substituents Fluorination Pattern Biological Target (if known) Reference
10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane 2,7 6-Methylpyridazin-3-yl 10,10-difluoro Not specified in evidence N/A
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3 Phenyl, piperazine-propyl None Not specified
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-... (EP 4 374 877 A2) 6,7 Difluorohydroxyphenyl, trifluoromethyl 2,3-difluoro (phenyl ring) Not specified
2-[Bis(4-fluorophenyl)methyl]-2,7-diazaspiro[4.5]decan-10-one 2,7 Bis(4-fluorophenyl)methyl Fluorophenyl groups DAT protein (ADHD treatment)

Key Observations:

  • Diaza Position: The target compound’s 2,7-diaza configuration (vs. 1,3 or 6,7 in analogs) may influence ring strain, hydrogen-bonding capacity, and receptor binding. For instance, 1,3-diaza derivatives (e.g., Compound 13 ) lack the spatial arrangement required for interactions dependent on the 2,7 orientation.
  • Fluorination: The 10,10-difluoro substitution in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like Compound 13. In contrast, fluorophenyl groups in ’s compound contribute to π-π stacking and target affinity.
  • This contrasts with bulky bis(4-fluorophenyl)methyl groups in ’s DAT inhibitors .

Physicochemical Properties

  • Lipophilicity: The 10,10-difluoro substitution in the target compound likely increases logP compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.
  • Solubility: The pyridazine group may improve aqueous solubility relative to highly fluorinated or aryl-substituted analogs (e.g., ’s compounds ).
  • Metabolic Stability: Fluorine atoms at the 10-position could reduce oxidative metabolism, extending half-life compared to hydrogenated spiro analogs.

Biologische Aktivität

10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane is a compound of interest due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of spirocyclic compounds, characterized by a spiro connection between two rings. The presence of difluoro and pyridazinyl groups contributes to its chemical properties, which may influence its biological activity.

Research indicates that compounds similar to 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane can interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds in the diazaspiro family have been shown to inhibit enzymes associated with cancer progression, such as soluble epoxide hydrolase (sEH) . This inhibition can lead to reduced cell proliferation in tumor models.
  • Anticancer Properties : Studies suggest that compounds with similar structures exhibit significant anticancer effects, particularly against solid tumors by targeting mutated forms of RAS proteins . The ability to covalently bind to specific residues enhances their efficacy in cancer treatment.
  • Cellular Mechanisms : The interaction with cellular pathways involving RAS proteins and Polycomb repressive complex 2 (PRC2) has been highlighted as a crucial mechanism for their anticancer effects .

In Vitro and In Vivo Studies

The biological activity of 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane has been evaluated through various in vitro and in vivo studies:

  • In Vitro Potency : In cellular assays, similar compounds have demonstrated low effective concentrations (EC50 values in the low micromolar range), indicating strong potency against targeted cancer cell lines .
  • In Vivo Efficacy : Animal studies have shown that these compounds can significantly reduce tumor size in xenograft models when administered at appropriate doses .

Case Study 1: Antitumor Activity

A study involving a structurally related compound demonstrated a dose-dependent reduction in tumor growth in a mouse model of non-small cell lung cancer (NSCLC) . The compound was found to effectively inhibit KRAS G12C mutations, showcasing its potential as a targeted therapy.

Case Study 2: Cardiovascular Implications

Another study investigated the cardiovascular effects of diazaspiro compounds, revealing that they could lower blood pressure in hypertensive rat models through sEH inhibition . This suggests potential applications beyond oncology.

Data Summary

Study TypeModelKey FindingsReference
In VitroCancer Cell LinesLow EC50 values indicating high potency
In VivoXenograft MiceSignificant tumor size reduction
PharmacokineticsSpontaneously Hypertensive RatsBlood pressure reduction via sEH inhibition

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 10,10-Difluoro-2-(6-methylpyridazin-3-yl)-2,7-diazaspiro[4.5]decane?

  • Methodological Answer : The synthesis of spirocyclic compounds like this typically involves cyclization reactions between diamines and carbonyl-containing precursors. For example, spiro[cycloalkane-pyridazinones] with high Fsp3 character are synthesized via condensation of diamines (e.g., 6-methylpyridazin-3-yl derivatives) with ketones or aldehydes under nitrogen atmospheres to prevent oxidation. Purification often employs reverse-phase C18 column chromatography (acetonitrile/water gradients) to isolate high-purity products .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic geometry and fluorine placement. For solution-phase analysis, use a combination of ¹H/¹³C NMR (to resolve spirocyclic proton environments) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Fluorine-19 NMR is critical for verifying difluoro substitution patterns .

Q. What biological activities are associated with diazaspiro compounds, and how can they be evaluated?

  • Methodological Answer : Diazaspiro structures are explored for CNS and kinase modulation due to their rigid, three-dimensional frameworks. In vitro assays (e.g., enzyme inhibition or receptor-binding studies) should prioritize sp3-rich analogs to assess blood-brain barrier permeability. Secondary amine functionalities (common in these structures) may require protection during derivatization to avoid unwanted reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction yields for fluorinated spirocyclic intermediates?

  • Methodological Answer : Fluorination efficiency depends on precursor reactivity and solvent polarity. For 10,10-difluoro motifs, consider using fluorinated ketones or post-cyclization fluorination with agents like N-iodosuccinimide (NIS) in DMF. Monitor reaction progress via TLC or LC-MS to halt at optimal conversion points. Yield improvements (>95%) have been achieved via iterative solvent screening (e.g., acetonitrile/water systems) .

Q. How should conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural validation?

  • Methodological Answer : Discrepancies between solution-phase NMR and solid-state XRD data often arise from conformational flexibility. Address this by performing variable-temperature NMR to detect dynamic processes. For fluorine substituents, compare ¹⁹F NMR chemical shifts with DFT-calculated values to confirm positional accuracy .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model binding to kinase domains or GPCRs. Prioritize force fields parameterized for fluorine (e.g., CHARMM36). Validate predictions with molecular dynamics (MD) simulations (100+ ns) to assess binding stability. Compare results with experimental IC50 values from kinase assays to refine models .

Q. How do steric and electronic effects of the 6-methylpyridazine moiety influence reactivity?

  • Methodological Answer : The methyl group enhances electron density at the pyridazine ring, affecting nucleophilic substitution rates. Use Hammett substituent constants (σ) to quantify electronic effects. Steric hindrance can be evaluated via X-ray-derived torsion angles or DFT-optimized geometries. Compare reaction kinetics with non-methylated analogs to isolate steric contributions .

Q. What environmental stability assessments are critical for this compound in ecotoxicology studies?

  • Methodological Answer : Evaluate hydrolysis rates at varying pH levels (e.g., 4–10) to simulate environmental degradation. Use HPLC-UV to monitor decomposition products. For biotic transformations, conduct soil microcosm studies with LC-HRMS to identify metabolites. Prioritize OECD Test Guideline 307 for aerobic/anaerobic degradation profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.